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Compound of Interest

Compound Name:
1,3-Adamantanediol

dimethacrylate

Cat. No.: B049676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-
adamantanediol dimethacrylate, a key monomer in the development of advanced polymers

and biomaterials. A thorough understanding of its spectral characteristics through Nuclear

Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is crucial for

quality control, reaction monitoring, and the prediction of material properties. While a complete,

publicly available experimental dataset for 1,3-adamantanediol dimethacrylate is not readily

accessible, this guide synthesizes known spectral data for its constituent parts—the 1,3-

adamantanediol core and methacrylate moieties—to provide a comprehensive and predictive

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of 1,3-
adamantanediol dimethacrylate. The rigid, symmetric adamantane cage and the reactive

methacrylate groups each possess distinct spectral signatures.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 1,3-adamantanediol dimethacrylate is predicted to be a

combination of the signals from the adamantane core and the two methacrylate groups. The
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chemical shifts of the adamantane protons will be influenced by the electron-withdrawing

methacrylate groups.

Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Methacrylate Vinyl

(=CH₂)
5.5 - 6.1 s 4H

Methacrylate Methyl (-

CH₃)
~1.9 s 6H

Adamantane

Bridgehead (CH)
~2.2 br s 2H

Adamantane

Methylene (-CH₂-)
1.6 - 2.1 m 12H

Note: Predicted values are based on the analysis of 1,3-adamantanediol and various

methacrylate compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide detailed information about the carbon framework of the

molecule.

Assignment Predicted Chemical Shift (δ, ppm)

Methacrylate Carbonyl (C=O) ~166

Methacrylate Quaternary Carbon (C=CH₂) ~136

Methacrylate Vinyl (=CH₂) ~125

Adamantane Tertiary Carbon (-C-O) ~70

Adamantane Bridgehead Carbon (CH) ~35-45

Adamantane Methylene Carbon (-CH₂-) ~30-40

Methacrylate Methyl (-CH₃) ~18
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Note: Predicted values are based on the analysis of 1,3-adamantanediol and various

methacrylate compounds. Actual experimental values may vary.

Experimental NMR Data for 1,3-Adamantanediol
For reference, the experimentally determined NMR data for the parent compound, 1,3-

adamantanediol, is provided below.

¹H NMR (DMSO-d₆, 600 MHz):[1]

δ 4.08 (s, 2H, -OH)

δ 1.46 (p, J = 3.2 Hz, 2H)

δ 0.86 (d, J = 24.5 Hz, 6H)

δ 0.84 (s, 4H)

δ 0.72 (t, J = 3.2 Hz, 2H)

¹³C NMR (DMSO-d₆, 151 MHz):[1]

δ 61.76

δ 44.31

δ 35.74

δ 26.91

δ 23.63

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in 1,3-
adamantanediol dimethacrylate. The spectrum will be dominated by the characteristic

absorptions of the ester and alkene moieties of the methacrylate groups, as well as the

hydrocarbon stretches of the adamantane cage.
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Predicted FTIR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~2950-2850 C-H stretch Adamantane CH, CH₂

~1720 C=O stretch Methacrylate Ester

~1635 C=C stretch Methacrylate Alkene

~1160 C-O stretch Methacrylate Ester

Note: Predicted values are based on the analysis of various methacrylate compounds.

Experimental FTIR Data for 1,3-Adamantanediol
The following table presents the key experimental FTIR absorption bands for 1,3-

adamantanediol.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3217 O-H stretch Hydroxyl

2931, 2922, 2856 C-H stretch Adamantane CH, CH₂

1452 C-H bend Adamantane CH₂

1133, 1109, 1029 C-O stretch Alcohol

Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality NMR and FTIR

spectra for compounds similar to 1,3-adamantanediol dimethacrylate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Reference the spectrum to the solvent peak.

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

FTIR Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used for direct analysis of the solid.

Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a benchtop FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr

pellet/salt plates.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background to

produce the final absorbance or transmittance spectrum.
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Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the

logical relationship between the spectral data and the molecular structure.
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Caption: Experimental workflow for the spectroscopic analysis of 1,3-adamantanediol
dimethacrylate.
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Caption: Logical relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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